molecular formula C12H11BrN2O2S B374099 N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide CAS No. 207801-52-3

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B374099
CAS No.: 207801-52-3
M. Wt: 327.2g/mol
InChI Key: UMFVGVQNRKEYEY-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a bromopyridine moiety attached to a methylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromopyridin-

Biological Activity

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a brominated pyridine moiety linked to a methylbenzenesulfonamide group. The sulfonamide functional group is known for its antibacterial properties, while the bromine substituent can enhance biological interactions, potentially increasing the compound's efficacy against various pathogens and cancer cells.

The mechanism of action of this compound primarily involves the following:

  • Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), which is a substrate for bacterial dihydropteroate synthase. This leads to the inhibition of folic acid synthesis in bacteria, contributing to its antibacterial activity.
  • Anticancer Activity : The compound may also exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth and angiogenesis. For instance, it has been suggested that similar compounds can inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .

Antimicrobial Properties

This compound has shown promising antimicrobial activity . Its sulfonamide structure is well-documented for its effectiveness against various bacterial strains. Studies indicate that modifications in the pyridine ring can lead to compounds with enhanced antimicrobial efficacy.

Anticancer Potential

Recent studies have explored the anticancer potential of related compounds. For example, a derivative exhibiting similar structural characteristics demonstrated significant cytotoxic effects on cancer cell lines such as Jurkat, HeLa, and MCF-7. The compound was found to effectively arrest cell cycle progression and inhibit angiogenesis in tumor tissues .

Research Findings and Case Studies

StudyFindings
Study 1Investigated the cytotoxic effects of derivatives on Jurkat cells, revealing an IC50 value of 4.64 µM, indicating strong anticancer activity .
Study 2Explored the binding affinity of related compounds to MMPs, suggesting potential use in cancer therapy due to their inhibitory effects on tumor progression .
Study 3Highlighted the antimicrobial properties of sulfonamides, establishing a framework for further development of this compound as an effective antibacterial agent.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFVGVQNRKEYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 500 mL round-bottomed flask was added 2-amino-5-bromopyridine (15.0 g, 86.7 mmol, Aldrich, St. Louis, Mo.), pyridine (150 mL, 1858 mmol) and finally para-toluenesulfonyl chloride (24.8 g, 130 mmol, Aldrich, St. Louis, Mo.) at rt. The mixture was stirred at 90° C. After 24 h, the mixture was allowed to cool to rt and then poured into water (600 mL). A precipitate formed and the mixture was stirred for 15 min and then filtered. The filtercake was washed with water and hexane and then dried under vacuum to afford the title compound as an off-white solid (27.8 g, 98%) that was carried on without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
98%

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